N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
Brand Name: Vulcanchem
CAS No.: 1206970-60-6
VCID: VC13548286
InChI: InChI=1S/C13H17N5O2S/c1-3-15-12-11(14)13(17-8-16-12)18-9-4-6-10(7-5-9)21(2,19)20/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18)
SMILES: CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N
Molecular Formula: C13H17N5O2S
Molecular Weight: 307.37 g/mol

N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

CAS No.: 1206970-60-6

Cat. No.: VC13548286

Molecular Formula: C13H17N5O2S

Molecular Weight: 307.37 g/mol

* For research use only. Not for human or veterinary use.

N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine - 1206970-60-6

Specification

CAS No. 1206970-60-6
Molecular Formula C13H17N5O2S
Molecular Weight 307.37 g/mol
IUPAC Name 6-N-ethyl-4-N-(4-methylsulfonylphenyl)pyrimidine-4,5,6-triamine
Standard InChI InChI=1S/C13H17N5O2S/c1-3-15-12-11(14)13(17-8-16-12)18-9-4-6-10(7-5-9)21(2,19)20/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18)
Standard InChI Key BKXFPIVSQXDZDE-UHFFFAOYSA-N
SMILES CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N
Canonical SMILES CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a pyrimidine ring with three amine groups at positions 4, 5, and 6. Key substituents include:

  • N4 position: Ethyl group (-CH₂CH₃), introducing hydrophobicity.

  • N6 position: 4-(Methylsulfonyl)phenyl group, contributing polarizability via the sulfonyl moiety (-SO₂CH₃).

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₇N₅O₂S
Molecular Weight307.37 g/mol
SMILESCCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N
Topological Polar Surface Area129 Ų (estimated)
LogP (Predicted)1.53 (iLOGP), -0.01 (XLOGP3)

The sulfonyl group enhances hydrogen-bonding capacity, critical for potential target engagement, while the ethyl group may optimize lipophilicity for membrane permeability .

Synthetic Pathways and Optimization

General Synthesis Strategy

Although explicit protocols for this compound are unpublished, its synthesis likely follows established pyrimidine functionalization methods:

  • Core Formation: Condensation of thiourea derivatives with β-diketones to form the pyrimidine ring.

  • N-Alkylation: Introduction of the ethyl group via alkyl halides or Mitsunobu reactions.

  • Sulfonylation: Coupling of 4-(methylsulfonyl)aniline to the N6 position using Buchwald-Hartwig amination .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at N4 and N6 requires protecting group strategies.

  • Sulfonyl Stability: The methylsulfonyl group may necessitate inert atmospheric conditions to prevent oxidation .

Compound ClassEC₅₀ (nM)Key Interactions
Piperidine-triazines 4.6–33.4H-bonds with K101, Y181
DAPY Derivatives 0.3–5.2Hydrophobic packing with W229
This CompoundPredictedSulfonyl-K101 H-bond, ethyl group hydrophobic fit

Kinase Inhibition

The sulfonylphenyl moiety is prevalent in kinase inhibitors (e.g., dasatinib), where it engages in ATP-binding pocket interactions. Computational models suggest this compound could inhibit kinases like ABL or SRC through similar mechanisms.

Research Gaps and Future Directions

Biological Profiling

No in vitro or in vivo data exist for this compound. Priority studies should include:

  • Antiviral Screens: Against HIV, HCV, and SARS-CoV-2.

  • Kinase Panels: Broad-spectrum kinase inhibition assays.

Structural Optimization

  • Ethyl Group Replacement: Cyclopropyl or fluoroethyl moieties to modulate metabolism.

  • Sulfonyl Bioisosteres: Replacing -SO₂CH₃ with tetrazole or phosphonate groups to enhance solubility .

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